Home > Products > Screening Compounds P138978 > cis-Hydroxy perhexiline-d11
cis-Hydroxy perhexiline-d11 -

cis-Hydroxy perhexiline-d11

Catalog Number: EVT-12565519
CAS Number:
Molecular Formula: C19H35NO
Molecular Weight: 304.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-Hydroxy perhexiline-d11 is a stable isotope-labeled compound derived from perhexiline, a drug primarily used for the treatment of angina pectoris and as a metabolic modulator in heart diseases. The compound is classified as a cardiac drug and beta blocker, with applications in pharmacological research and metabolic studies. Its molecular formula is C19H24D11NOC_{19}H_{24}D_{11}NO, and it has a molecular weight of approximately 304.56 g/mol .

Source and Classification

Cis-Hydroxy perhexiline-d11 is synthesized from perhexiline, which itself is derived from cyclohexylamine and other precursors. The compound falls under the category of stable isotopes, specifically designed for use in various scientific applications, including metabolic studies and pharmacokinetics. It is recognized as an impurity reference material in pharmaceutical testing .

Synthesis Analysis

Methods

The synthesis of cis-hydroxy perhexiline-d11 involves several chemical reactions, primarily focusing on the introduction of deuterium atoms into the perhexiline structure. The methods typically include:

  • Reduction Reactions: Utilizing reducing agents to convert ketones or aldehydes into alcohols, leading to the formation of the hydroxy group.
  • Deuteration Techniques: Employing deuterated solvents or reagents to incorporate deuterium into specific positions of the molecule.

Technical Details

The synthesis may involve multiple steps, including:

  1. Formation of the piperidine derivative.
  2. Introduction of the cyclohexyl group.
  3. Final reduction to yield cis-hydroxy perhexiline-d11.

The process requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

Cis-Hydroxy perhexiline-d11 features a complex molecular structure characterized by:

  • A cyclohexyl ring.
  • A piperidine moiety.
  • A hydroxy group attached to the cyclohexane framework.

The stereochemistry is critical, with specific configurations around chiral centers influencing biological activity.

Data

  • InChI Key: DZFRYNPJLZCKSC-BTRQGYIVSA-N
  • SMILES Notation: O[C@H]1CCC(CC1)C@@HC1CCCCC1
  • Molecular Weight: 304.56 g/mol
  • Polar Surface Area: 32.26 Ų
  • LogP (Partition Coefficient): 4.18 .
Chemical Reactions Analysis

Reactions

Cis-hydroxy perhexiline-d11 can participate in various chemical reactions, including:

  • Hydroxylation: The introduction of hydroxyl groups through oxidation processes.
  • Substitution Reactions: Replacing hydrogen atoms with other functional groups under nucleophilic conditions.

Technical Details

These reactions are often facilitated by specific catalysts or under controlled temperature and pressure conditions to optimize yields. The compound's stability allows it to be used effectively in metabolic studies without significant degradation during analysis .

Mechanism of Action

Cis-hydroxy perhexiline-d11 acts primarily as a metabolic modulator, influencing fatty acid oxidation and energy metabolism in cardiac tissues. It functions by:

  • Inhibition of Carnitine Palmitoyltransferase I: This action reduces fatty acid oxidation, promoting glucose utilization instead.
  • Modulation of Ion Channels: It may interact with various receptors, affecting ion flow and cellular signaling pathways involved in cardiac function.

Data from pharmacological studies indicate that these mechanisms contribute to its therapeutic effects in managing heart conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat liquid or solid depending on purity.
  • Solubility: Limited water solubility (0.000656 mg/mL) indicates hydrophobic characteristics typical of many organic compounds .

Chemical Properties

  • pKa Values: Strongest acidic pKa at 18.08; strongest basic pKa at 10.58.
  • Refractivity: 88.9 m³·mol⁻¹ indicates non-polar characteristics.
  • Hydrogen Bonding Capacity: Two hydrogen bond donors and two acceptors suggest potential for intermolecular interactions .
Applications

Cis-hydroxy perhexiline-d11 finds significant utility in scientific research, particularly in:

  • Pharmacokinetic Studies: Understanding drug metabolism and disposition in biological systems.
  • Metabolic Research: Investigating pathways involving fatty acid metabolism and energy production in cardiac tissues.
  • Drug Development: Serving as a reference standard for quality control in pharmaceutical formulations involving perhexiline derivatives .

This compound's unique properties make it valuable for advancing knowledge in cardiovascular pharmacology and metabolic regulation.

Introduction to Perhexiline Metabolism and Deuterated Isotopologues

Role of Stable Isotopes in Pharmacological Research

Stable isotopes (²H, ¹³C, ¹⁵N) enable mechanistic drug metabolism studies without radiological hazards. Deuterium labeling, specifically, introduces predictable mass differences detectable via mass spectrometry while minimally altering molecular structure. Key applications include:

  • Internal Standards: Deuterated analogs compensate for matrix effects and extraction variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For perhexiline assays, cis-hydroxy perhexiline-d11 co-elutes with native metabolites but resolves via distinct mass transitions (m/z 305.3 → 98.1 vs. 294.2 → 98.1), enhancing analytical specificity [6].
  • Metabolic Pathway Elucidation: Isotopic signatures distinguish primary metabolites from secondary biotransformation products. Studies using deuterated perhexiline confirmed CYP2D6-mediated hydroxylation as the dominant clearance route, accounting for >80% of its metabolism [3] [10].
  • Isotope Effect Assessment: Deuterium substitution at non-labile sites may attenuate reaction rates due to the kinetic isotope effect (KIE). For perhexiline, deuteration away from the hydroxylation site minimizes KIE, ensuring faithful recapitulation of metabolic kinetics [3] [7].

Table 1: Analytical Parameters for cis-Hydroxy Perhexiline-d11 in LC-MS/MS

Parametercis-Hydroxy Perhexiline-d11cis-Hydroxy Perhexiline
Molecular Weight304.56 g/mol293.49 g/mol
Retention Time6.2 min6.1 min
Mass Transition (m/z)305.3 → 98.1294.2 → 98.1
Limit of Quantitation0.02 mg/L0.02 mg/L
Signal SpecificityNo isotopic overlapSubject to matrix effects

Perhexiline as a Model Substrate for CYP2D6 Polymorphism Studies

Perhexiline metabolism exhibits profound dependence on CYP2D6 genetics, making it a robust phenotyping probe:

  • Genetic Polymorphisms: CYP2D6 poor metabolizers (PMs) represent 8–9% of Caucasians and display 60-fold reduced clearance compared to ultra-rapid metabolizers (UMs). PMs develop 3-fold higher perhexiline concentrations (0.73 vs. 0.36 mg·L⁻¹) and 60% lower metabolic ratios (cis-OH-perhexiline/perhexiline: 2.85 vs. 6.51) despite equivalent dosing [2] [9].
  • Phenoconversion: Perhexiline itself inhibits CYP2D6, converting 42% of intermediate metabolizers (IMs) into phenotypic PMs. This phenoconversion correlates with plasma perhexiline concentrations (r²=0.69, p<0.0001) and is prevalent in patients with only one functional CYP2D6 allele [2] [9].
  • Metabolic Ratio (MR) Utility: The plasma cis-OH-perhexiline/perhexiline ratio predicts CYP2D6 activity:
  • PMs: MR < 0.5
  • Extensive Metabolizers (EMs): MR 1.5–5.0
  • UMs: MR > 5.0This ratio remains stable across dosing intervals (intraday variability <25%), supporting single-timepoint TDM sampling [5] [9].

Table 2: CYP2D6 Phenotype Correlation with Metabolic Ratios

PhenotypeFunctional CYP2D6 AllelesPerhexiline Concentration (mg·L⁻¹)Metabolic Ratio (cis-OH:Px)
Poor Metabolizer (PM)00.73 (0.21–1.00)0.1–0.5
Intermediate (IM)10.45–0.650.5–1.5
Extensive (EM)≥20.36 (0.04–0.69)1.5–5.0
Ultra-Rapid (UM)Gene duplication<0.20>5.0

Rationale for Deuterium Labeling in Metabolite Tracking

The synthesis of cis-hydroxy perhexiline-d11 addresses analytical challenges inherent to perhexiline monitoring:

  • Correcting Extraction Variability: Co-analysis with deuterated internal standards normalizes recovery inconsistencies during sample preparation. In validated assays, this improves precision to <5% CV for perhexiline quantification versus >12% CV without isotopic correction [6] [8].
  • Quantifying Saturable Metabolism: Perhexiline exhibits nonlinear pharmacokinetics with a low Kₘ (~0.1 mg·L⁻¹). Deuterated metabolites enable accurate measurement of metabolite formation velocities, revealing CYP2D6 saturation at therapeutic concentrations [6] [8].
  • Early Phenotyping: The metabolic ratio calculated using cis-hydroxy perhexiline-d11 accurately predicts steady-state perhexiline exposure within 6 days of treatment initiation. This allows preemptive dose adjustments (10–500 mg/day) before toxicity manifests [6] [9].
  • Elucidating Stereoselectivity: Deuterated tracers confirmed preferential cis-over trans-hydroxylation (plasma AUC ratio: 5:1), indicating stereospecific presystemic metabolism that reduces perhexiline bioavailability by >40% [8].

Table 3: Metabolic Parameters of Perhexiline Using Deuterated Tracers

ParameterValueAnalytical Impact
CYP2D6 Kₘ0.1 mg·L⁻¹Saturation occurs at therapeutic concentrations
cis:trans Metabolite Ratio5:1Reflects enzyme stereoselectivity
Intraday Concentration Fluctuation<21% (Perhexiline), <11% (Metabolite)Supports random TDM sampling
Time to Steady-State MR6 daysEnables early dose individualization

Properties

Product Name

cis-Hydroxy perhexiline-d11

IUPAC Name

4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol

Molecular Formula

C19H35NO

Molecular Weight

304.6 g/mol

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D

InChI Key

DZFRYNPJLZCKSC-GKJWJTBESA-N

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.